

"Methyl 5,6-dichloropicolinate" solubility profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 5,6-dichloropicolinate**

Cat. No.: **B060248**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility Profile of **Methyl 5,6-dichloropicolinate**

Abstract

Methyl 5,6-dichloropicolinate is a halogenated pyridine derivative, a class of compounds that serve as crucial intermediates in the synthesis of agrochemicals and pharmaceuticals.^[1] A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective application in drug discovery, formulation development, and chemical synthesis, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of **Methyl 5,6-dichloropicolinate**. It moves beyond simple data reporting to explain the underlying physicochemical principles that govern its solubility. We present authoritative, step-by-step protocols for determining aqueous and organic solubility, grounded in internationally recognized standards from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP). This document is intended for researchers, chemists, and drug development professionals seeking a robust and scientifically sound approach to solubility assessment.

Physicochemical Characterization

Before any experimental work, a baseline understanding of the molecule's properties is essential. These characteristics provide the basis for predicting its behavior in various solvent systems. **Methyl 5,6-dichloropicolinate** is a solid at room temperature with the following key identifiers and computed properties.^{[1][2]}

Property	Value	Source
IUPAC Name	methyl 5,6-dichloropyridine-2-carboxylate	PubChem[2]
CAS Number	1214375-24-2	ChemicalBook[3]
Molecular Formula	C ₇ H ₅ Cl ₂ NO ₂	PubChem[2]
Molecular Weight	206.02 g/mol	PubChem[2]
Computed XLogP3	2.2	PubChem[2]
Appearance	White to light yellow solid	Chem-Impex[1]

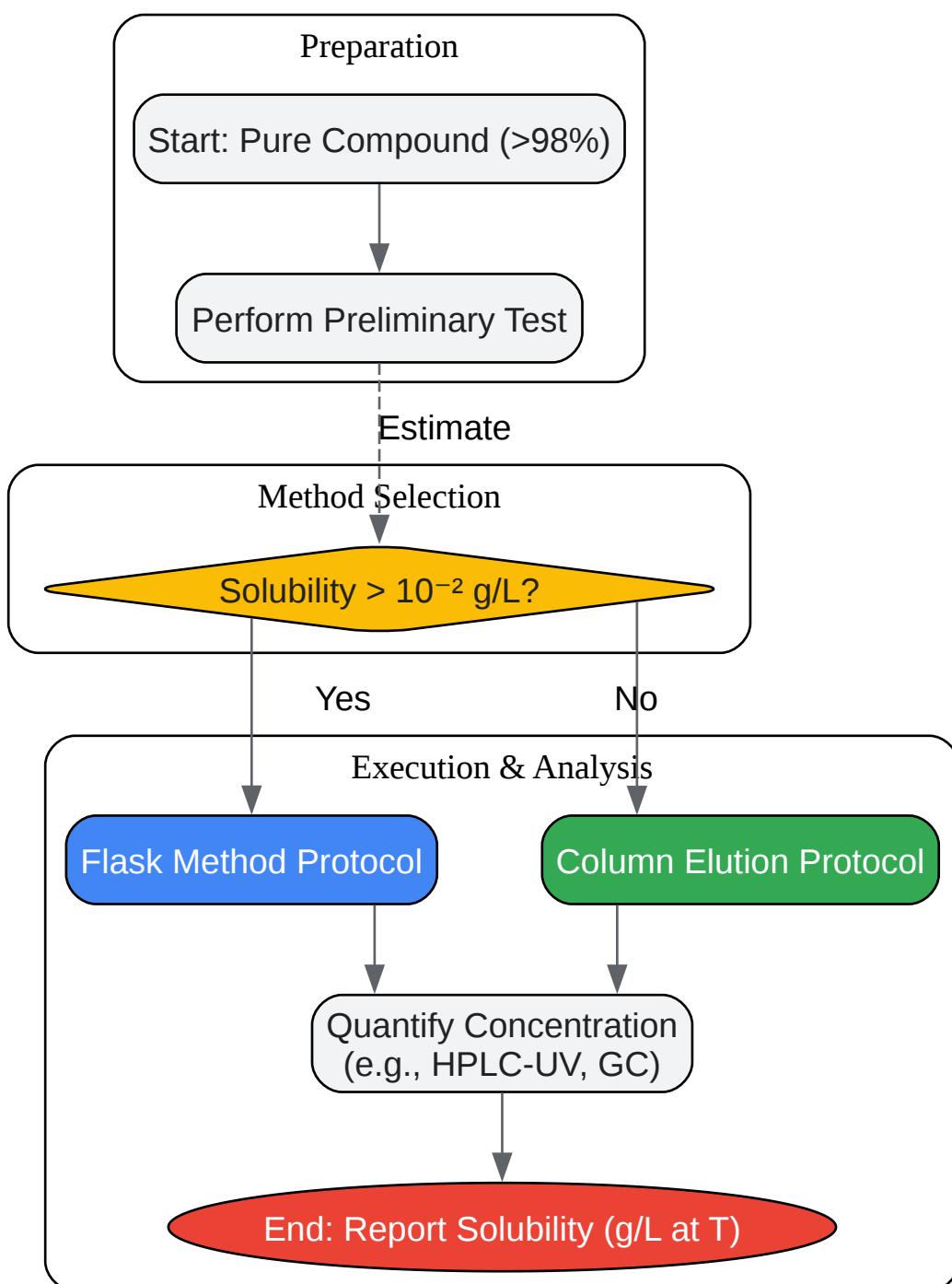
Structure:

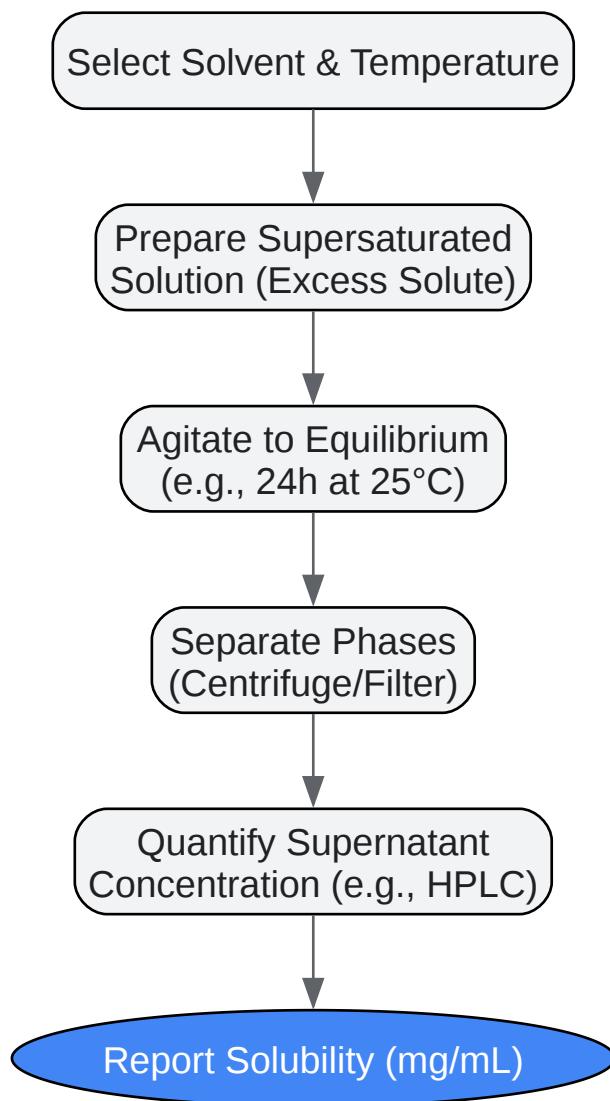
Source: PubChem CID 17954227[2]

Expert Interpretation: The molecule's structure is defined by a pyridine ring, a core feature in many bioactive compounds.[4] However, the presence of two electron-withdrawing chlorine atoms and a methyl ester group significantly modifies its properties. The computed XLogP3 value of 2.2 indicates a preference for a lipophilic (octanol) environment over a hydrophilic (water) one, strongly suggesting that low aqueous solubility is to be expected.

Predictive Solubility Analysis: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is fundamental to predicting solubility.[5] It dictates that substances with similar polarities are more likely to be soluble in one another.


- Aqueous Solubility (Water): Water is a highly polar, protic solvent. The pyridine nitrogen in **Methyl 5,6-dichloropicolinate** can act as a hydrogen bond acceptor, but this is counteracted by the hydrophobic nature of the two chlorine atoms and the methyl group. Therefore, its solubility in water is predicted to be very low.
- Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents cannot donate hydrogen bonds but have polar characteristics. They are expected to be effective at dissolving the


compound by interacting with the polar ester and pyridine nitrogen moieties. High solubility is predicted in these solvents.

- Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are expected to be good solvents for **Methyl 5,6-dichloropicolinate**, though perhaps slightly less effective than polar aprotic solvents due to the compound's limited hydrogen bond donating capacity.
- Non-Polar Solvents (e.g., Toluene, Hexane): The molecule possesses significant polarity due to the nitrogen and oxygen atoms. It is unlikely to dissolve well in highly non-polar solvents like hexane.
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often effective for compounds with halogen atoms. Good solubility is predicted.

Standardized Methodology for Aqueous Solubility Determination

To ensure data is reliable and comparable across laboratories, a standardized approach is critical. The OECD Test Guideline 105, "Water Solubility," provides the authoritative framework for this measurement.^{[6][7]} The choice between the two primary methods it describes depends on the anticipated solubility range.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 5,6-dichloropicolinate | C₇H₅Cl₂NO₂ | CID 17954227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5,6-dichloropicolinate | 1214375-24-2 [amp.chemicalbook.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. oecd.org [oecd.org]
- 7. Water Solubility | Scymaris [scymaris.com]
- To cite this document: BenchChem. ["Methyl 5,6-dichloropicolinate" solubility profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060248#methyl-5-6-dichloropicolinate-solubility-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com